

MN-25 (UR-12): A Technical Guide to its Discovery and Preclinical Profile

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and preclinical pharmacology of MN-25, also known as UR-12. Developed by Bristol-Myers Squibb, MN-25 is a synthetic cannabinoid that exhibits selective agonist activity at the peripheral cannabinoid receptor 2 (CB2). This document details the compound's origins within a C-3 amido-indole research program, its synthesis, and its in vitro and in vivo pharmacological properties. Quantitative data on receptor binding and functional activity are presented in tabular format for clarity. Detailed experimental methodologies for key assays are provided to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of selective CB2 receptor agonists.

Discovery and History

MN-25 (UR-12) emerged from a drug discovery program at Bristol-Myers Squibb focused on the development of C-3 amido-indole based cannabinoid receptor modulators. The primary research, published in 2002 by Hynes et al. in Bioorganic & Medicinal Chemistry Letters, detailed the structure-activity relationship (SAR) studies of a series of novel indoles.[1][2] The program's goal was to identify compounds with high affinity and selectivity for the cannabinoid



receptor 2 (CB2) over the cannabinoid receptor 1 (CB1), the latter being associated with the psychoactive effects of cannabinoids.

The research team synthesized a variety of C-3 amido-indoles and evaluated their binding affinities for both CB1 and CB2 receptors. Their efforts led to the identification of a lead compound, and subsequent optimization resulted in the discovery of MN-25. This compound demonstrated a favorable profile with moderate to high affinity for the CB2 receptor and significantly lower affinity for the CB1 receptor.[3] The discovery was significant as selective CB2 agonists were, and continue to be, investigated for their therapeutic potential in a range of conditions, including inflammatory and neuropathic pain, without the undesirable central nervous system side effects associated with CB1 activation.[2] The compound and related structures were also described in a patent filed by Bristol-Myers Squibb.[4]

Chemical Structure and Properties

• Formal Name: 7-methoxy-1-[2-(4-morpholinyl)ethyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-indole-3-carboxamide

• Synonyms: MN-25, UR-12

CAS Number: 501926-82-5

Quantitative Pharmacological Data

The following tables summarize the key in vitro binding affinity and functional activity data for **MN-25**.

Table 1: Cannabinoid Receptor Binding Affinities (Ki)

Receptor	Species	Ki (nM)
CB1	Human	245[3]
CB2	Human	11[3]

Table 2: In Vitro Functional Activity



Assay	Receptor	Cell Line	Parameter	Value
cAMP Inhibition	Human CB2	СНО	EC50	Data not available in searched literature
[35S]GTPyS Binding	Human CB2	HEK293	EC50	Data not available in searched literature
Emax	Data not available in searched literature			

Note: While the primary literature indicates functional agonism, specific EC50 and Emax values for **MN-25** were not found in the reviewed literature. Researchers are encouraged to consult the primary publication or conduct their own functional assays.

Table 3: In Vivo Anti-Inflammatory Activity

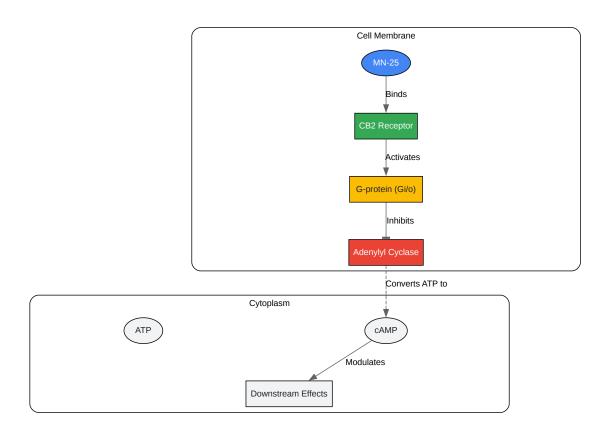
Animal Model	Assay	Effect
Murine	LPS-induced TNF-α release	Potent inhibition[2]

Note: Specific dosage and quantitative inhibition values were not detailed in the abstract of the primary publication.

Signaling Pathway

MN-25, as a CB2 receptor agonist, is presumed to activate intracellular signaling cascades typical for this Gi/o-coupled receptor. Upon binding, it is expected to inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and modulate other downstream effectors such as mitogen-activated protein kinases (MAPKs).





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CB2 Receptor Agonist Signaling Pathway

Experimental Protocols Synthesis of MN-25 (UR-12)

The synthesis of **MN-25** involves the coupling of a key intermediate, 7-methoxy-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, with (1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine. A detailed procedure for the synthesis of the carboxylic acid intermediate has been published.[5][6]

Step 1: N-alkylation of 7-methoxy-2-methylindole

A mixture of 7-methoxy-2-methylindole and a suitable base (e.g., sodium hydride) in an anhydrous solvent (e.g., DMF) is treated with 4-(2-chloroethyl)morpholine hydrochloride to yield



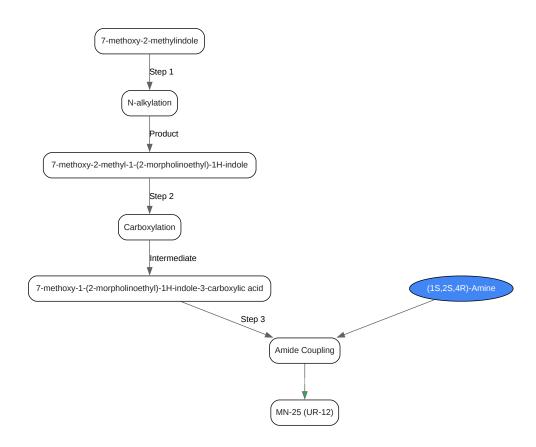
7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole.

Step 2: Carboxylation at C3

The product from Step 1 is then carboxylated at the 3-position of the indole ring. This can be achieved through various methods, such as Vilsmeier-Haack formylation followed by oxidation, or direct carboxylation using a suitable carboxylating agent. An improved, high-yield method involves trichloroacetylation followed by hydrolysis.[5][6]

Step 3: Amide Coupling

The resulting 7-methoxy-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid is activated (e.g., using a coupling reagent like HATU or by conversion to the acid chloride) and then reacted with (1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine in the presence of a non-nucleophilic base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane) to afford **MN-25**.





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